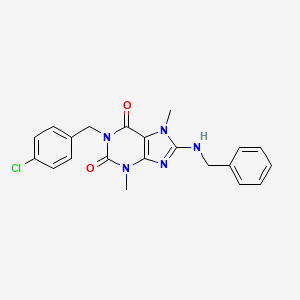

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound. It falls under the category of purine derivatives, which are vital in numerous biochemical processes. Known for its structural complexity and functional versatility, this compound offers intriguing possibilities in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione generally starts from commercially available purine derivatives. The key steps include:

Amidation: : Introduction of the benzylamino group at the 8th position of the purine ring.

Alkylation: : Addition of the 4-chlorobenzyl group at the 1st position.

Methylation: : Incorporation of methyl groups at the 3rd and 7th positions.

These steps usually require specific catalysts, temperature control, and reaction mediums to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production methods are optimized for cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and waste management are integral to industrial synthesis, ensuring environmental compliance and sustainability.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: : Transforming it into oxidized derivatives.

Reduction: : Producing reduced forms that might possess different properties.

Substitution: : Introducing different substituents by replacing existing ones.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Involves reagents like halides and nucleophiles under controlled pH and temperature.

Major Products Formed

Depending on the reaction conditions and reagents, the major products can vary widely, influencing the compound's functionality and application potential.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a model compound in studying purine derivatives' behavior and reactivity.

Biology

In biological research, it’s utilized to probe purine metabolism pathways and interactions with various enzymes. It’s also used in nucleotide analog studies, providing insights into genetic replication processes.

Medicine

Medically, it holds potential as a lead compound in drug development, especially for targeting purine-related pathways in cancer and viral infections. Its structural components can be modified to enhance therapeutic properties and reduce side effects.

Industry

Industrially, it finds applications in creating advanced materials, including pharmaceutical intermediates and agrochemicals. It plays a role in developing novel catalysts for various chemical processes.

Mecanismo De Acción

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects by interacting with purine receptors and enzymes. Its benzyl and chlorobenzyl groups enhance binding affinity and selectivity, while the methyl groups influence the compound's metabolic stability.

Comparación Con Compuestos Similares

Similar Compounds

8-(phenylamino)-1-benzyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

What sets 8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its specific arrangement of functional groups, influencing its reactivity and interaction with biological targets. The presence of the 4-chlorobenzyl group, in particular, introduces unique steric and electronic properties that can be leveraged in various applications.

Propiedades

IUPAC Name |

8-(benzylamino)-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDLWGSOEJSYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine](/img/structure/B2887806.png)

![5,6-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2887807.png)

![N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2887809.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2887811.png)

![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)

![2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2887815.png)

![2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE](/img/structure/B2887816.png)

![(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide](/img/structure/B2887821.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2887822.png)